Cas no 53622-83-6 (6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1R)-)

6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1R)- structure
53622-83-6 structure
Product Name:6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1R)-
CAS-nummer:53622-83-6
MF:C10H13NO2
MW:179.215722799301
CID:373863
PubChem ID:7157331
Update Time:2025-04-19

6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1R)- Chemische en fysische eigenschappen

Naam en identificatie

    • 6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1R)-
    • (R)-1,2,3,4-Tetrahydro-1-methyl-6,7-isoquinolinediol
    • (+)-(R)-Salsolinol
    • (+)-1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
    • (+)-Salsolinol
    • (R)-(+)-Salsolinol
    • (R)-Salsolinol
    • 6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (R)-
    • CHEMBL544715
    • UNII-VZS48DSV42
    • 1R-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
    • DTXSID30201866
    • 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (R)-
    • (r)-1,2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
    • VZS48DSV42
    • (1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
    • 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1R)-
    • CHEMBL1193327
    • BDBM50014640
    • SCHEMBL10029584
    • 53622-83-6
    • Salsolinol, (R)-
    • 1-Methyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol; hydrobromide((+)-(R)-Salsolinol)
    • Inchi: 1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3/t6-/m1/s1
    • InChI-sleutel: IBRKLUSXDYATLG-ZCFIWIBFSA-N
    • LACHT: OC1C(=CC2CCN[C@H](C)C=2C=1)O

Berekende eigenschappen

  • Exacte massa: 179.09469
  • Monoisotopische massa: 179.094629
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 0
  • Complexiteit: 186
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 52.5
  • XLogP3: 1

Experimentele eigenschappen

  • Dichtheid: 1.201
  • Kookpunt: 362.6°Cat760mmHg
  • Vlampunt: 175.4°C
  • PSA: 52.49
Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.